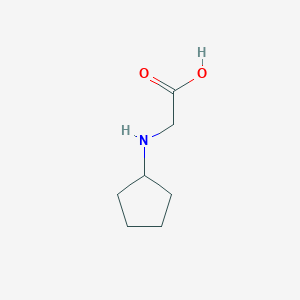2-(Cyclopentylamino)acetic acid
CAS No.: 58988-41-3
Cat. No.: VC8165633
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 58988-41-3 |
|---|---|
| Molecular Formula | C7H13NO2 |
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | 2-(cyclopentylamino)acetic acid |
| Standard InChI | InChI=1S/C7H13NO2/c9-7(10)5-8-6-3-1-2-4-6/h6,8H,1-5H2,(H,9,10) |
| Standard InChI Key | LRHRHAWNXCGABU-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NCC(=O)O |
| Canonical SMILES | C1CCC(C1)NCC(=O)O |
Introduction
2-(Cyclopentylamino)acetic acid, also known as cyclopentylglycine, is a non-proteinogenic amino acid derivative. It is characterized by a cyclopentyl group attached to an amino group, which is further linked to an acetic acid moiety. This compound is of interest in medicinal chemistry and biological research due to its unique structure and potential biological activities.
Synthesis
The synthesis of 2-(Cyclopentylamino)acetic acid typically involves chemical reactions between cyclopentylamine and acetic acid derivatives. The specific steps may vary depending on the desired form of the compound and the conditions required for the reaction.
Biological Activities and Applications
2-(Cyclopentylamino)acetic acid and its derivatives have been studied for their potential biological activities, including neuroprotective effects and roles in modulating neurotransmitter systems. The hydrochloride form is used as a non-ionic organic buffering agent in cell culture systems to maintain optimal pH levels for cellular function and viability.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(Cyclopentylamino)acetic acid | C7H13NO2 | Cyclopentyl group attached to an aminoacetic acid structure |
| 2-(Cyclopentylamino)acetic acid hydrochloride | C7H14ClNO2 | Hydrochloride form enhances water solubility |
| 2-(Cyclobutylamino)acetic acid hydrochloride | C7H14ClNO2 | Similar structure but with a cyclobutyl group |
| 2-(Cyclohexylamino)acetic acid hydrochloride | C8H16ClNO2 | Contains a cyclohexyl group; larger ring size |
Research Findings
Research on compounds with similar structures to 2-(Cyclopentylamino)acetic acid indicates varying degrees of biological activity, suggesting potential therapeutic uses. For instance, derivatives of 2-(cyclopentylamino)thiazol-4(5H)-one have shown anticancer, antioxidant, and 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibitory activities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume